molecular formula C45H69Cl2N4OP B125457 ((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride CAS No. 151039-63-3

((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride

Cat. No. B125457
M. Wt: 747.5 g/mol
InChI Key: MJWYKJXHACNJCD-SXWPEPABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Look for any known synthesis routes for similar compounds. This could involve literature search in chemical databases .

Scientific Research Applications

Bradykinin B2 Receptor Antagonism

  • Role in Bradykinin B2 Receptor Antagonism : The compound, identified as WIN 64338, acts as a nonpeptide antagonist to the bradykinin B2 receptor. It demonstrates competitive inhibition of bradykinin-stimulated calcium efflux in human cells and inhibits bradykinin-mediated contractility in guinea pig ileum, indicating its specificity and effectiveness as a bradykinin B2 receptor antagonist (Sawutz et al., 1994).

  • Inhibition of Des-Arg9-Bradykinin Effects : Surprisingly, WIN 64338 inhibits the effect of des-Arg9-bradykinin in endothelial cells, suggesting its potential in differing tissue and species reactions (Wirth et al., 1994).

  • Selective Antagonism : In studies involving intestinal and airway smooth muscle, WIN 64338 demonstrated selective antagonism, showing no effect on bradykinin-induced contractions in guinea-pig or ferret trachea, thus confirming its specificity (Farmer & DeSiato, 1994).

Synthetic and Characterization Studies

  • Derivatives Synthesis and Evaluation : A study on the synthesis and evaluation of various derivatives, including 1,3,4-Triazole-2-one and 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole, examined their antimicrobial properties, indicating the compound's potential in medicinal chemistry (Neelgundmath & Kotresh, 2012).

  • Antagonist Action in Vascular Preparations : The compound effectively antagonizes bradykinin in vascular preparations like rabbit jugular and human umbilical veins. It does not inhibit effects of other contractile agents, demonstrating its selectivity (Marceau et al., 1994).

properties

IUPAC Name

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N4OP.ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);1H/t43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWYKJXHACNJCD-SXWPEPABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68ClN4OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride

CAS RN

151039-63-3
Record name Win 64338
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151039633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 2
Reactant of Route 2
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 3
Reactant of Route 3
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 4
Reactant of Route 4
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 5
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 6
Reactant of Route 6
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride

Citations

For This Compound
6
Citations
DG Sawutz, JM Salvino, RE Dolle… - Proceedings of the …, 1994 - National Acad Sciences
We report the synthesis and in vitro biological activity of the nonpeptide bradykinin receptor antagonist WIN 64338, [[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2- naphthyl)-1-…
Number of citations: 110 www.pnas.org
D Regoli, SN Allogho, A Rizzi, FJ Gobeil - European journal of …, 1998 - Elsevier
Bradykinin and related kinins act on two receptor types, named B 1 and B 2 . Initially identified in classical bioassays, these receptors have been cloned and characterized in binding …
Number of citations: 300 www.sciencedirect.com
YL Kam, JY Ro, HJ Kim, HYP Choo - European journal of pharmacology, 2005 - Elsevier
Two novel compounds, N-phenylacetyl-N′-(4-methoxybenzyl)-N″-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide (compound I) and N-phenylacetyl-N′-(4-methylbenzyl…
Number of citations: 10 www.sciencedirect.com
N Inamura, M Asano, C Hatori, H Sawai… - European journal of …, 1997 - Elsevier
To investigate the pathophysiological role of bradykinin and to develop a drug for inflammatory diseases, we discovered an orally active, nonpeptide bradykinin B 2 receptor antagonist, …
Number of citations: 26 www.sciencedirect.com
C Betancur, M Azzi, W Rostène - Trends in Pharmacological Sciences, 1997 - cell.com
The recent development of selective and highly potent nonpeptide antagonists for peptide receptors has constituted a major breakthrough in the field of neuropeptide research. …
Number of citations: 98 www.cell.com
JW Dear - 1996 - search.proquest.com
This thesis presents an investigation into the characteristics of the bradykinin receptor in the human nasal airway. There is evidence that bradykinin is a mediator of allergic rhinitis; an …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.